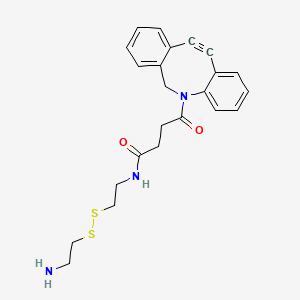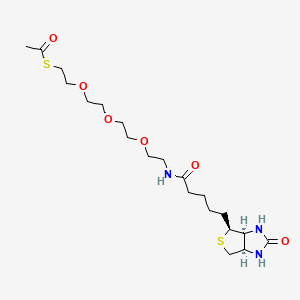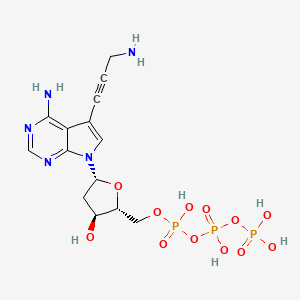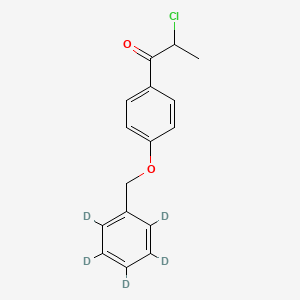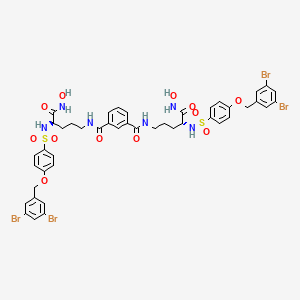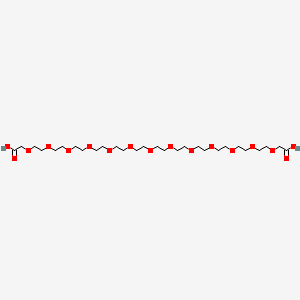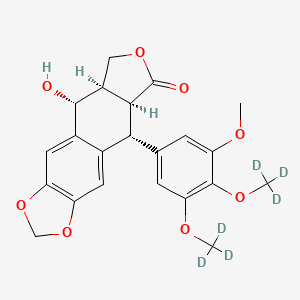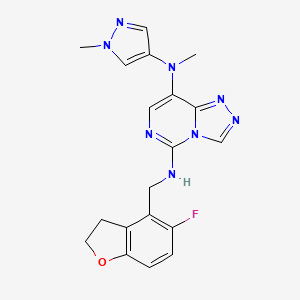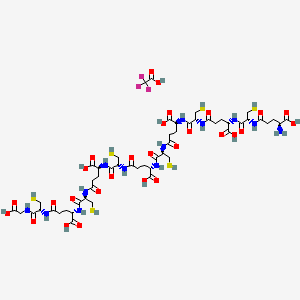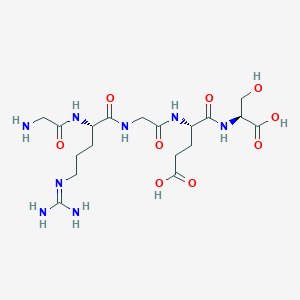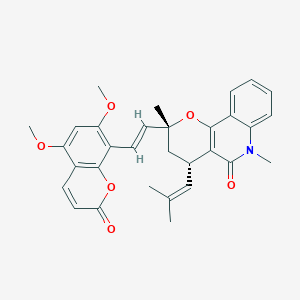
Toddacoumalone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toddacoumalone is a natural inhibitor of phosphodiesterase 4 (PDE4), a key enzyme involved in the regulation of inflammatory responses. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as psoriasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Toddacoumalone can be synthesized through a series of chemical reactions involving the coupling of phenylpropenoic acid with prenylated coumarins. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Toddacoumalone undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound .
Applications De Recherche Scientifique
Toddacoumalone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PDE4 inhibition and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as psoriasis.
Industry: Utilized in the development of new drugs and therapeutic formulations
Mécanisme D'action
Toddacoumalone exerts its effects by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which in turn modulates various cellular signaling pathways involved in inflammation. The molecular targets and pathways involved include the inhibition of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Comparaison Avec Des Composés Similaires
Rolipram: Another PDE4 inhibitor with similar anti-inflammatory properties.
Tetrahydroisoquinolines: A class of compounds with selective PDE4 inhibition for antipsoriasis treatment
Uniqueness of Toddacoumalone: this compound is unique due to its natural origin and moderate potency as a PDE4 inhibitor. Its structure allows for further optimization and derivatization to enhance its therapeutic potential and drug-like properties .
Propriétés
Formule moléculaire |
C31H31NO6 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(2R,4S)-2-[(E)-2-(5,7-dimethoxy-2-oxochromen-8-yl)ethenyl]-2,6-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C31H31NO6/c1-18(2)15-19-17-31(3,38-29-20-9-7-8-10-23(20)32(4)30(34)27(19)29)14-13-22-25(36-6)16-24(35-5)21-11-12-26(33)37-28(21)22/h7-16,19H,17H2,1-6H3/b14-13+/t19-,31+/m1/s1 |
Clé InChI |
IOVBMEHJQSKXAU-CSLHTZHMSA-N |
SMILES isomérique |
CC(=C[C@@H]1C[C@](OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)/C=C/C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
SMILES canonique |
CC(=CC1CC(OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)C=CC4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




